![molecular formula C10H11ClN2O3 B2922902 N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine CAS No. 1234971-80-2](/img/structure/B2922902.png)

N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

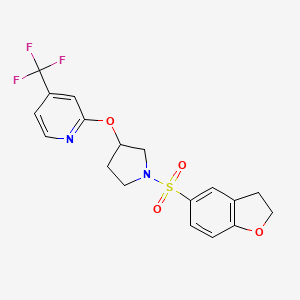

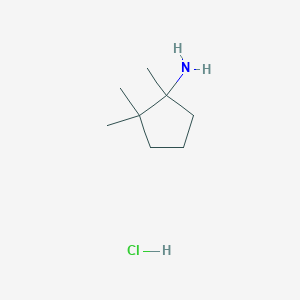

“N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine” is a complex organic compound. It contains an amine group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a carbonyl group (C=O), and a beta-alanine group (a two-carbon amino acid). The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a chlorophenyl carbonyl compound, followed by further reactions to introduce the beta-alanine group. The exact synthetic route would depend on the specific structure of the compound and the starting materials available .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy could be used to identify functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure. The amine group could participate in reactions such as the formation of imines or enamines. The carbonyl group could undergo reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Beta-Alanine in Plants

- Beta-alanine, a non-proteinogenic amino acid, plays a crucial role in plant biology. It is involved in synthesizing compounds that provide defense against herbivory, microbial attacks, and abiotic stresses like temperature extremes, hypoxia, and drought. Beta-alanine also participates in lignin biosynthesis and ethylene production in certain plant species, highlighting its diverse functional roles in plant metabolism (Parthasarathy, Savka, & Hudson, 2019).

Beta-Alanine Biosynthesis in Yeast

- In yeast, beta-alanine is essential for pantothenic acid (vitamin B5) and coenzyme A biosynthesis. The genes ALD2 and ALD3 are required for the conversion of 3-aminopropanal to beta-alanine, demonstrating the specialized function of these genes in yeast beta-alanine biosynthesis (White, Skatrud, Xue, & Toyn, 2003).

Gas-Phase Structure of Beta-Alanine

- Structural studies of beta-alanine in the gas phase have revealed the existence of several conformers. These studies provide insights into the intramolecular hydrogen bonding patterns and the conformer-specific stabilization mechanisms, which are essential for understanding the molecular behavior of beta-alanine (Sanz et al., 2006).

Mécanisme D'action

Target of Action

It’s worth noting that bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against certain viruses . The interaction with these targets often results in changes that inhibit the function of the target, thereby exerting the compound’s therapeutic effects.

Biochemical Pathways

For example, indole derivatives have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can lead to a variety of physiological responses.

Result of Action

Similar compounds have been reported to exhibit a range of effects at the molecular and cellular levels, such as inhibitory activity against certain viruses .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-[(5-amino-2-chlorobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4,12H2,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBKWDZTFGVLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)NCCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrazole](/img/structure/B2922820.png)

![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2922824.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2922825.png)

![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)

![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2922839.png)